[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
Description
[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS: 1707358-77-7) is an imidazole-derived amine with a molecular formula of C₁₂H₁₆ClN₃O and a molecular weight of 253.73 g/mol .
Properties
IUPAC Name |
[3-[(3-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-16-12-4-2-3-10(5-12)8-15-9-14-7-11(15)6-13;/h2-5,7,9H,6,8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHELWLPRIQTUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC=C2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the methoxybenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including [1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans.
Case Study:
In a study evaluating the structure-activity relationship of imidazole derivatives, several analogues were tested for their minimum inhibitory concentration (MIC) against MRSA. The results demonstrated that certain substitutions on the imidazole ring significantly enhanced antimicrobial activity, suggesting that this compound may possess similar properties due to its structural characteristics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-substituted imidazole | ≤0.25 | Anti-MRSA |
| 5-phenyl imidazole | ≤0.25 | Anti-Cryptococcus neoformans |
Cancer Research
The compound's potential as an anticancer agent is under investigation, particularly in exploiting the Warburg effect in cancer metabolism. Researchers are exploring how modifications to the imidazole structure can lead to compounds that selectively target cancer cells while sparing normal tissues.
Case Study:
A recent publication proposed a novel strategy utilizing imidazole derivatives to target metabolic pathways in cancer cells. The study found that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating that this compound could be a candidate for further development in cancer therapeutics .
Neuropharmacology
Imidazole compounds have been investigated for their effects on neurotransmitter systems, particularly serotonin receptors. The potential modulation of these receptors could lead to new treatments for mood disorders.
Case Study:
A study on related imidazole derivatives explored their agonistic effects on serotonin receptors, suggesting that this compound may influence neurochemical pathways relevant to depression and anxiety disorders .
Mechanism of Action
The mechanism of action of [1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The methoxybenzyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related imidazole derivatives (data collated from multiple sources ):
Structural and Functional Insights
Substituent Position Effects :
- Methoxy Group Orientation : The meta (3-position) methoxy in the target compound vs. ortho (2-position) in or para (4-position) in other analogs influences electronic effects (e.g., resonance donation) and steric interactions. Ortho-substituted derivatives may exhibit reduced conformational flexibility .
- Halogen vs. Methoxy : Bromine (in ) and fluorine (in ) substituents introduce distinct electronic profiles. Bromine’s electron-withdrawing nature may reduce solubility, whereas fluorine enhances lipophilicity and metabolic resistance .
Imidazole Ring Modifications: The 5-yl vs.
Counterion Differences: The target compound’s monohydrochloride salt contrasts with the dihydrochloride in , which may improve aqueous solubility but increase molecular weight.
Biological Activity
[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : CHClN
- Molecular Weight : 202.68 g/mol
- CAS Number : 1707358-77-7
- Appearance : White to off-white solid
Recent studies have indicated that compounds containing imidazole and benzyl moieties exhibit diverse biological activities. The imidazole ring is known for its role in enzyme inhibition, while the benzyl group can enhance lipophilicity, improving membrane permeability.
Antimicrobial Activity
In a study examining various imidazole derivatives, compounds similar to this compound demonstrated significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 0.25 µg/mL, indicating potent activity against resistant strains .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.25 | MRSA |
| Compound B | 16 | MRSA |
| This compound | TBD | TBD |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, derivatives with similar structures have shown promising results against several cancer cell lines, including:
- Cell Lines Tested : SNU16, KG1, HT29
- IC Values : Ranging from 25.3 nM to 77.4 nM for specific derivatives .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the imidazole and benzyl rings significantly influence biological activity. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can enhance or diminish activity against cancer cells.
| Modification | Effect on Activity |
|---|---|
| Methoxy group at position 3 | Increased potency against MRSA |
| Halogen substitutions | Enhanced anticancer activity |
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in a clinical trial for patients with BRAFV600-mutant melanoma, showing well-tolerated doses up to 400 mg twice daily with notable antitumor activity .
- Case Study 2 : In vitro tests on human cancer cell lines indicated that compounds with similar structural features induced apoptosis effectively, with significant increases in early and late apoptotic cell populations observed at higher concentrations .
Q & A
Q. What are the optimal synthetic routes for [1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride, and how can reaction efficiency be maximized?
Methodological Answer: The synthesis of imidazole derivatives often involves cyclization or substitution reactions. For example, phosphorous oxychloride (POCl₃) can be used to cyclize hydrazide intermediates under reflux conditions (120°C) to form oxadiazole or imidazole scaffolds . To maximize efficiency:
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. SHELX is robust for small molecules and high-resolution data, even with twinned crystals .
- NMR : Use ¹H/¹³C NMR to confirm the methoxybenzyl substituent and imidazole proton environments. Compare chemical shifts to structurally similar compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., exact mass 253.73 for the hydrochloride salt) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as imidazole derivatives may cause irritation .
- Storage : Store in airtight containers away from oxidizers. Stability data for the analogous 4-yl derivative suggest no decomposition under standard conditions, but thermal analysis (TGA/DSC) is recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like factor Xa, as demonstrated for structurally related anticoagulants (e.g., razaxaban’s P1 ligand interactions) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) for ≥100 ns to assess conformational changes .
- QSAR : Correlate substituent effects (e.g., methoxy group position) with activity using Hammett constants or DFT-derived descriptors .
Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardized Assays : Replicate studies using identical buffer conditions (e.g., pH 7.4 PBS) and cell lines. For example, discrepancies in antimicrobial activity of imidazole derivatives may arise from variations in bacterial strain susceptibility .
- Meta-Analysis : Pool data from multiple sources and apply statistical weighting to account for methodological differences (e.g., fluorescence vs. radiometric assays).
- Counter-Screening : Test against off-targets (e.g., plasma kallikrein) to rule out cross-reactivity, as done for factor Xa inhibitors .
Q. What strategies improve the compound’s solubility and stability in formulation for in vivo studies?
Methodological Answer:
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility, as seen with imidazole-based antivirals .
- Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) to improve crystallinity and bioavailability.
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt with cryoprotectants (e.g., trehalose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
